3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid
説明
特性
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c13-11(14)3-4-12-19(15,16)8-1-2-9-10(7-8)18-6-5-17-9/h1-2,7,12H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRBEMMVLHFBCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386056 | |
| Record name | 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306278-42-2 | |
| Record name | 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid is a compound of interest due to its potential therapeutic applications, particularly in the field of cancer treatment. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 293.30 g/mol. It features a sulfonamide group attached to a propionic acid moiety and a benzo[d][1,4]dioxine structure, which may contribute to its biological activity.
The biological activity of this compound appears to be linked to its ability to inhibit specific enzymes involved in cancer cell proliferation. The compound has been studied for its effects on various cancer cell lines, demonstrating cytotoxic properties.
Key Mechanisms:
- Inhibition of PARP1 : Research indicates that compounds similar to this structure can act as inhibitors of the PARP1 enzyme, which plays a critical role in DNA repair mechanisms. Inhibition of PARP1 can lead to increased cancer cell death, especially in cells deficient in DNA repair pathways (e.g., BRCA-mutated cancers) .
- Regulation of Apoptosis : The compound may influence apoptotic pathways by modulating proteins such as Bcl-2 and Bax, which are crucial for regulating cell survival and death .
Cytotoxicity Assays
Studies have employed various assays to evaluate the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes the findings from notable research:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 12.0 | PARP1 inhibition |
| HCT116 | 5.8 | Induction of apoptosis |
| MCF-7 | 0.88 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
A recent study focused on the compound's effects on breast cancer cells (MCF-7). The results indicated that treatment with this compound led to:
- Increased apoptosis : Measured by annexin V-FITC staining.
- Cell cycle arrest : Notably at the G2/M phase.
- Downregulation of anti-apoptotic proteins : Such as Bcl-2.
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapies .
科学的研究の応用
Pharmacological Applications
1. Inhibitory Activity on Phosphodiesterase IV (PDE IV)
Research indicates that compounds similar to 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid exhibit inhibitory activity against phosphodiesterase IV. This enzyme plays a crucial role in various inflammatory and allergic diseases such as asthma and rheumatoid arthritis. The inhibition of PDE IV has therapeutic implications for conditions like bronchial asthma and multiple sclerosis, making this compound a candidate for further pharmaceutical development .
2. Antihypertensive Properties
The compound has been associated with antihypertensive effects, which could be beneficial in treating high blood pressure and related cardiovascular conditions. Studies have shown that derivatives of benzodioxines demonstrate significant potential in managing hypertension .
Biochemical Research Applications
1. Proteomics Research
this compound is utilized in proteomics for its ability to modify proteins through sulfonamide linkages. This application is critical for understanding protein interactions and functions within biological systems .
2. Cholesteryl Ester Transfer Protein Inhibition
Similar compounds have been identified as potent inhibitors of cholesteryl ester transfer protein (CETP). This inhibition has implications for managing lipid levels in the body, particularly in increasing high-density lipoprotein cholesterol (HDL-C) levels, which is beneficial for cardiovascular health .
Table 1: Summary of Case Studies Involving this compound
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxane Scaffolds
(5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9l)
- Molecular Formula : C₂₃H₂₁N₃O₄S₂ (MW: 487.57 g/mol).
- Synthesis : Reacts N-1-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-butane-1,4-diamine hydrochloride with piperonal under thermal conditions .
- Key Features: Contains a thioxo-thiazolidinone core and a benzodioxolyl substituent.
- Melting Point : 172–233°C (decomposition) .
4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic Acid
- Molecular Formula: C₁₅H₁₃NO₆S (MW: 335.33 g/mol).
- Structure : Replaces the propionic acid chain with a benzoic acid group.
- Applications: Used in biochemical research; marketed by Santa Cruz Biotechnology for $188–380 per gram .
N-(2,3-Dihydro-benzo[1,4]dioxin-6-ylcarbonyl)alanine
Table 1: Structural and Functional Comparison
Functional Group Variations and Bioactivity
- Sulfonamide vs.
- Acid Moieties: Propionic acid (target) vs. benzoic acid (4-(benzodioxine-sulfonylamino)-benzoic acid) alters solubility and pharmacokinetics. Propionic acid derivatives generally exhibit better membrane permeability .
Research Findings and Limitations
- Thermal Stability : The target compound’s decomposition temperature is unspecified, but analogues like 9l and 9m decompose between 170–243°C, suggesting moderate thermal stability for benzodioxine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
